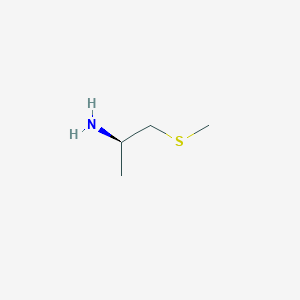

(R)-1-(methylthio)propan-2-amine

Descripción

Distinctive Role of Sulfur-Containing Chiral Amines in Organic Transformations

The incorporation of a sulfur atom into a chiral amine framework introduces unique chemical properties that are highly valuable in organic synthesis. Sulfur's ability to exist in various oxidation states (sulfide, sulfoxide, sulfone) and its capacity to coordinate with transition metals make sulfur-containing chiral ligands and auxiliaries particularly versatile.

Chiral organosulfur compounds, including those with a stereogenic sulfur atom (such as sulfoxides), are increasingly used as ligands in asymmetric catalysis. researchgate.net The sulfur atom in a thioether group, for instance, can act as a soft Lewis base, forming stable complexes with transition metals like palladium, copper, and rhodium. researchgate.net When part of a chiral ligand, such as a thioether-amine, the sulfur atom helps create a well-defined and rigid chiral environment around the metal center. This structural constraint is crucial for transferring stereochemical information during a catalytic cycle, leading to high enantioselectivity in products. researchgate.netsemanticscholar.org

These N,S-heterodonor ligands have proven effective in a variety of important transformations, including:

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) : A powerful carbon-carbon bond-forming reaction where chiral thioether-amine ligands can effectively control the stereochemical outcome. semanticscholar.orgmdpi.comparchem.com

Asymmetric Hydrogenation and Hydrosilylation : Reactions where the sulfur-containing ligand helps deliver hydrogen or a silyl group to one face of a prochiral molecule. researchgate.net

Michael Additions : The formation of carbon-carbon bonds where the chiral catalyst directs the nucleophilic attack to create a specific stereocenter. researchgate.net

The sulfur atom is not merely a coordinating group; it can also be a center of chirality itself. Chiral sulfoxides, for example, are configurationally stable and have been used in drugs like esomeprazole (Nexium), where the chirality at the sulfur atom is key to its improved therapeutic profile over the racemic mixture. cymitquimica.com

Stereochemical Purity and Enantioselectivity as Central Research Imperatives

In the synthesis of bioactive molecules, achieving high stereochemical purity is not just a measure of elegance but a critical necessity. The two enantiomers of a chiral molecule can have dramatically different physiological effects. A classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, causing severe birth defects. mdpi.com This case underscored the imperative for producing and administering chiral drugs as single, pure enantiomers.

Enantioselectivity is the measure of a chemical reaction's preference for forming one enantiomer over the other. It is often expressed as enantiomeric excess (e.e.) , which quantifies the amount of one enantiomer in a mixture relative to the other. Modern asymmetric synthesis aims for the highest possible enantioselectivity, ideally producing only the desired enantiomer (e.e. >99%).

The focus on enantioselectivity drives a significant portion of academic and industrial chemical research for several reasons:

Therapeutic Efficacy : Often, only one enantiomer is responsible for the desired therapeutic activity. The other may be inactive, have a different activity, or cause harmful side effects. mdpi.com

Regulatory Requirements : Regulatory bodies like the FDA often require that chiral drugs be developed and marketed as single enantiomers unless it can be proven that the racemic mixture is safe and effective.

Process Efficiency : Synthesizing a single enantiomer directly is more efficient and less wasteful than producing a racemic mixture and then discarding half of the material during a resolution step.

Therefore, the development of new catalysts, reagents, and methodologies that provide high enantioselectivity is a central goal in contemporary organic chemistry, ensuring the safety and efficacy of new medicines and other chemical products.

Contextualization of (R)-1-(methylthio)propan-2-amine within Contemporary Academic Research

This compound is a chiral primary amine that incorporates a thioether (specifically, a methylthio) group. Its structure represents a simple yet functionally significant combination of the motifs discussed previously: a chiral amine building block and a sulfur-containing functional group.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13893-24-8 |

| Molecular Formula | C4H11NS |

| Molecular Weight | 105.20 g/mol |

| Synonyms | (2R)-1-(Methylthio)-2-propanamine |

While this compound is available from various chemical suppliers as a chiral building block, it is not the subject of extensive, dedicated studies in mainstream academic literature. Its presence in chemical catalogs suggests its utility as an intermediate or starting material, likely in industrial or specialized synthetic applications.

Based on its structure, its potential role in contemporary research can be contextualized. As a bifunctional molecule containing both a nucleophilic amine and a metal-coordinating thioether, it is a prototypical N,S-ligand fragment. Chiral ligands with this structural backbone are widely explored in asymmetric catalysis. researchgate.netsemanticscholar.org The development of novel, more complex ligands often begins with simple, enantiopure building blocks like this one. Researchers could employ this compound as a starting point for the synthesis of more elaborate ligand scaffolds for use in transition metal-catalyzed reactions. Its primary amine group allows for straightforward modification, such as conversion to secondary amines, amides, or imines, enabling the tuning of steric and electronic properties of a potential catalyst.

Overview of Research Directions and Scope of the Outline

This article provides a focused examination of the chemical context surrounding this compound. The outline is structured to build a clear understanding from general principles to the specific compound. It begins by establishing the broad importance of chiral amines as fundamental components in the synthesis of complex molecules, particularly pharmaceuticals. It then narrows the focus to the unique and advantageous role that sulfur atoms play when incorporated into these chiral structures, highlighting their utility in modern asymmetric catalysis. The critical importance of achieving high stereochemical purity (enantioselectivity) is emphasized as the primary driver for research in this field. Subsequently, the specific compound, this compound, is introduced and situated within this research landscape. The scope is confined to its chemical significance as a chiral building block and potential ligand precursor, drawing connections between its structure and the functional roles discussed in the preceding sections.

Propiedades

Número CAS |

927663-50-1 |

|---|---|

Fórmula molecular |

C4H11NS |

Peso molecular |

105.2 g/mol |

Nombre IUPAC |

(2R)-1-methylsulfanylpropan-2-amine |

InChI |

InChI=1S/C4H11NS/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m1/s1 |

Clave InChI |

ZXGNLASDUYGVFG-SCSAIBSYSA-N |

SMILES |

CC(CSC)N |

SMILES isomérico |

C[C@H](CSC)N |

SMILES canónico |

CC(CSC)N |

Origen del producto |

United States |

Stereoselective Synthetic Methodologies for R 1 Methylthio Propan 2 Amine

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure amines. rsc.orgrsc.org Enzymes, particularly amine transaminases, offer high stereoselectivity and operate under mild reaction conditions. nih.gov

Directed Evolution and Protein Engineering of Amine Transaminases for (R)-Enantiomer Production

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor. rsc.orgdiva-portal.org While wild-type ATAs often exhibit a limited substrate scope, protein engineering and directed evolution have become indispensable tools to tailor these enzymes for specific applications. rsc.orgfrontiersin.org These techniques allow for the modification of enzyme properties, such as substrate specificity, stability, and enantioselectivity, to meet the demands of industrial-scale synthesis. frontiersin.orgdntb.gov.ua

Directed evolution involves iterative rounds of mutagenesis and screening to identify enzyme variants with improved properties. For instance, a growth selection system has been developed for the directed evolution of an (R)-selective amine transaminase from Aspergillus terreus (AtTA). nih.gov This system links enzyme activity to cell growth, enabling rapid screening of large mutant libraries. nih.gov Through this method, variants of AtTA with significantly enhanced activity for the synthesis of key chiral amine intermediates for pharmaceuticals have been generated. nih.gov

Rational design, often guided by computational modeling and the enzyme's crystal structure, complements directed evolution by targeting specific amino acid residues in the active site for mutagenesis. rsc.orgnih.gov This approach has been successfully used to engineer ATAs to accommodate bulky substrates and to control the stereochemical outcome of the reaction, leading to the production of the desired (R)-enantiomer with high enantiomeric excess (>99% ee). rsc.orgtandfonline.com For example, the engineering of an ATA from Vibrio fluvialis through six rounds of directed evolution resulted in a variant with a greater than 400-fold increase in specific activity for the synthesis of a key intermediate for the drug Apremilast. researchgate.netsci-hub.senih.gov

Table 1: Examples of Engineered Amine Transaminases and their Applications

| Enzyme | Original Source | Engineering Strategy | Target Molecule/Intermediate | Achieved Conversion/ee |

| AtTA variant | Aspergillus terreus | Growth selection-based directed evolution | (R)-1-Boc-3-aminopiperidine | 110-fold increased specific activity |

| ATA-Vfl-8M | Vibrio fluvialis | Directed evolution | (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | >99% ee |

| ATA variant | Arthrobacter sp. KNK168 | Whole-cell biocatalysis optimization | (R)-3,4-dimethoxyamphetamine | 82% yield, >99% ee |

Biocatalytic Cascade Systems for Enhanced Substrate Scope and Efficiency

Biocatalytic cascades can be designed to overcome unfavorable reaction equilibria, a common challenge in transaminase-catalyzed reactions. nih.gov For example, the removal of the ketone byproduct can drive the reaction towards the desired amine product. researchgate.net Cascades can also be used to synthesize chiral amines from a wider range of starting materials, such as alcohols or aldehydes, by combining transaminases with other enzymes like alcohol dehydrogenases or oxidases. diva-portal.orgacs.org

Recent advancements have demonstrated the use of continuous flow systems to carry out complex biocatalytic cascades that are incompatible in batch reactions. nih.govworktribe.com These systems allow for the spatial separation of incompatible reagents and reaction conditions, enabling the successful synthesis of a variety of amine intermediates. nih.gov For instance, a one-pot, two-step deracemization strategy has been established using an (S)-selective amine transaminase and an (R)-selective amine dehydrogenase to produce a range of chiral amines from their racemic mixtures. acs.org

Mechanistic Elucidation of Enzymatic Stereocontrol in Chiral Amine Formation

The stereoselectivity of amine transaminases is determined by the specific three-dimensional arrangement of amino acid residues within the enzyme's active site. frontiersin.org The mechanism of transamination involves a ping-pong bi-bi kinetic model. mdpi.com In the first half-reaction, the PLP cofactor, bound to a conserved lysine (B10760008) residue, accepts the amino group from an amino donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. frontiersin.orgmdpi.com In the second half-reaction, the amino group is transferred from PMP to a prochiral ketone substrate, generating the chiral amine product and regenerating the PLP cofactor. mdpi.com

The precise positioning of the prochiral ketone in the active site dictates which face of the carbonyl group is presented for nucleophilic attack by the amino group from the PMP intermediate. This orientation is controlled by the steric and electronic properties of the amino acid residues lining the active site pocket. frontiersin.org Molecular docking studies and the analysis of enzyme-substrate crystal structures provide valuable insights into the key interactions that govern stereocontrol. nih.govresearchgate.net For example, mutations of bulky residues in the substrate-binding site to smaller ones, like alanine, can create space to accommodate larger substrates and influence the stereochemical outcome. frontiersin.org

Optimization of Bioreaction Parameters for Scalable Synthesis

The successful implementation of biocatalytic processes on an industrial scale requires careful optimization of various reaction parameters. For the synthesis of (R)-1-(methylthio)propan-2-amine using amine transaminases, key parameters to consider include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. These need to be determined for the specific transaminase being used. dntb.gov.ua

Substrate and Cofactor Concentration: High substrate concentrations can sometimes lead to substrate inhibition, while the concentration of the PLP cofactor is crucial for enzyme activity. nih.govresearchgate.net

Byproduct Removal: The accumulation of the ketone byproduct can inhibit the enzyme and shift the equilibrium away from product formation. Strategies for in situ byproduct removal, such as using a coupled enzyme system, can improve yields. researchgate.net

Immobilization: Immobilizing the enzyme on a solid support can enhance its stability, allow for easier separation from the reaction mixture, and enable its reuse, which is particularly beneficial for continuous flow processes. dntb.gov.ua

Process development often involves scaling up from microplate-based screening assays to larger bioreactors. researchgate.net High-throughput screening methods, including pH-based colorimetric assays, can facilitate the rapid optimization of reaction conditions. researchgate.net

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal-catalyzed asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral amines. semanticscholar.org This approach often provides access to enantiomerically enriched products with high yields and selectivities. acs.org

Asymmetric Hydrogenation of Prochiral Imines and Related Substrates

The asymmetric hydrogenation of prochiral imines is one of the most direct routes to α-chiral amines. acs.orgnih.gov This transformation is typically catalyzed by complexes of transition metals such as iridium, rhodium, and palladium with chiral ligands. nih.govresearchgate.net While imines can be more challenging substrates than ketones due to potential hydrolysis and the presence of E/Z isomers, significant progress has been made in developing robust catalytic systems. acs.orgnih.gov

Iridium catalysts, in particular, have shown excellent performance in the direct hydrogenation of imines. nih.gov The development of novel chiral ligands is crucial for achieving high enantioselectivity. For example, chiral dienes have been used as "ligands" for borane-catalyzed, metal-free asymmetric hydrogenation of imines, offering an alternative to transition metal-based systems. thieme-connect.de

The choice of the N-substituent on the imine can also influence the outcome of the hydrogenation. While N-aryl imines have been extensively studied, the asymmetric hydrogenation of N-alkyl imines has proven to be more challenging. semanticscholar.org However, recent advances have led to the development of iridium catalysts capable of hydrogenating N-alkyl imines with high enantioselectivity. semanticscholar.org

Table 2: Catalyst Systems for Asymmetric Hydrogenation of Imines

| Metal/Catalyst System | Ligand Type | Substrate Type | Key Features |

| Iridium | Chiral Phosphine-Phosphoramidite | α-Imino esters | High enantioselectivity (up to 96% ee) |

| Iridium | C1-Symmetry Sulfoximines | N-Aryl imines | Excellent enantioselectivity |

| Palladium | Chiral Dienes (with borane) | Imines | Metal-free approach with good to excellent yields |

| First-Row Transition Metals (e.g., Fe, Co) | Various chiral ligands | Imines | Emerging as a more sustainable alternative to precious metals |

Asymmetric hydrogenation has been successfully applied on an industrial scale for the production of several pharmaceuticals and agrochemicals, demonstrating its practicality and efficiency. acs.orgnih.gov The continued development of new catalysts, including those based on more abundant first-row transition metals, promises to further enhance the sustainability and applicability of this powerful synthetic methodology. nih.govrsc.org

Development of Chiral Ligands for Ruthenium, Rhodium, and Other Metal Catalysts

The synthesis of enantiomerically pure amines such as this compound often relies on transition metal catalysis, where the design of the chiral ligand is paramount for achieving high stereoselectivity. bohrium.comacs.org Ligands containing sulfur atoms have gained attention due to their unique stereoelectronic properties and strong coordination to soft metals like rhodium and ruthenium. researchgate.netnih.gov The development of these catalysts focuses on creating a well-defined chiral environment around the metal center, which dictates the facial selectivity of the substrate's approach.

Chiral-at-metal complexes, where the stereogenicity resides at the metal center itself, represent a complementary approach to the traditional use of chiral ligands. d-nb.infonih.gov For instance, C2-symmetric chiral-at-ruthenium catalysts featuring mesoionic carbene ligands have been developed. These complexes can enhance catalytic activity and, in some cases, eliminate the need for co-catalysts. d-nb.info Similarly, chiral-at-rhodium complexes derived from achiral tripodal tetradentate ligands have been synthesized and resolved into single enantiomers. nih.gov These resolved complexes have shown exceptional enantioselectivity in various asymmetric transformations. nih.gov

The electronic and steric properties of ligands are systematically tuned to optimize catalyst performance. For rhodium-catalyzed reactions, chiral diene ligands have been modified to improve both yield and enantioselectivity in processes like the asymmetric arylation of imines. rsc.org The introduction of bulky substituents on the diene backbone can create a more effective chiral pocket, leading to higher levels of asymmetric induction. nih.gov The combination of a metal precursor, such as [Rh(cod)Cl]₂, with a chiral phosphine (B1218219) ligand is a common strategy to generate active catalysts for the asymmetric hydrogenation of prochiral ketones, a key step in many amine syntheses.

Research has also explored a variety of ligand types, including those with nitrogen and sulfur donors (N,S-ligands), which have proven effective in asymmetric catalysis. The inherent chirality of some sulfur-containing ligands, such as sulfoxides and sulfinamides, can be harnessed to induce enantioselectivity in metal-catalyzed reactions. bohrium.comacs.org The selection of the metal and the ligand architecture is critical and is often tailored to the specific substrate and reaction type to achieve the desired stereochemical outcome.

Catalytic Asymmetric Reductive Amination Strategies

Catalytic asymmetric reductive amination (ARA) is a highly efficient and atom-economical method for synthesizing chiral amines from readily available ketones. researchgate.netliv.ac.uk This one-pot reaction typically involves the condensation of a ketone, such as the precursor 1-(methylthio)propan-2-one, with an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst. researchgate.netliv.ac.uk

A variety of transition metals, including ruthenium, rhodium, and iridium, have been successfully employed in ARA. liv.ac.uk Iridium complexes, in particular, have shown high activity for reductive amination using formic acid or its salts as the hydrogen source. kanto.co.jp Novel chiral iridium catalysts (Ir-PSA) have been developed that, when used with a chiral auxiliary, enable the highly stereoselective reductive amination of ketones. kanto.co.jp For example, Ir-PSA18 is particularly effective for phenylacetone (B166967) derivatives, highlighting the potential for substrate-specific catalyst design. kanto.co.jp

Ruthenium-catalyzed ARA provides another powerful route to chiral primary amines. researchgate.net Catalyst systems comprising a ruthenium precursor like [Ru(PPh₃)₃H(CO)Cl] and a chiral phosphine ligand can effectively catalyze the reductive amination of aliphatic ketones, offering good yields and moderate to high enantioselectivity. researchgate.net The direct asymmetric reductive amination of ketones using ammonia and hydrogen gas is an especially attractive industrial process, and significant progress has been made in developing catalysts with broad substrate scope and high enantiocontrol. researchgate.net

Organocatalytic approaches to ARA have also emerged as a viable alternative. Chiral phosphoric acids, such as those derived from SPINOL, can catalyze the chemoselective reductive amination of ketones with pinacolborane as the reducing agent. acs.org This method proceeds under mild conditions and tolerates a wide range of functional groups, providing access to various chiral amines in high yields and with excellent enantioselectivities. acs.org Biocatalysis, using engineered amine dehydrogenases (AmDH), has also been applied to the direct ARA of challenging substrates like alkyl heteroaryl ketones, achieving nearly perfect conversion and enantiomeric excess. nih.govmdpi.com

| Catalyst System | Ketone Substrate | Amine Source | Reductant | Yield (%) | ee (%) | Reference |

| Ir-PSA / Chiral Auxiliary | Phenylacetones | Aminoalcohol Auxiliary | Formic Acid | High | High | kanto.co.jp |

| [Ru(PPh₃)₃H(CO)Cl] / Chiral Ligand | Aliphatic Ketones | Ammonium Salts | H₂ | up to 99 | up to 74 | researchgate.net |

| Chiral Phosphoric Acid (SPINOL) | Acetophenone (B1666503) | p-Anisidine | Pinacolborane | up to 97 | up to 98 | acs.org |

| Engineered Amine Dehydrogenase | Alkyl (hetero)aryl ketones | Ammonia | Glucose/GDH | up to 99 | up to 99 | nih.gov |

Investigation of Reaction Mechanisms and Catalyst Deactivation Pathways

Understanding the reaction mechanism and potential catalyst deactivation pathways is crucial for optimizing stereoselective syntheses and for the practical application of these methods on a larger scale. The generally accepted mechanism for transition-metal-catalyzed reductive amination begins with the condensation of the ketone and amine to form a hemiaminal, which then dehydrates to form an imine or enamine intermediate. researchgate.netliv.ac.uk The chiral metal complex then catalyzes the stereoselective reduction of this C=N double bond. researchgate.net

However, the process is often complicated by several factors. The reaction is an equilibrium, and the concentration of the imine intermediate can be low. liv.ac.uk Furthermore, the amine substrate, the imine intermediate, and the final amine product can act as ligands themselves, potentially inhibiting or poisoning the metal catalyst. liv.ac.uk This can lead to a loss of catalytic activity over time.

Catalyst deactivation is a significant challenge in homogeneous catalysis and can occur through various pathways. mdpi.comprinceton.edu These include:

Ligand Degradation: The chiral ligand may undergo undesirable chemical transformations under the reaction conditions. princeton.edu

Metal Reduction and Agglomeration: The active metal center, for example, Pd(II), can be reduced to an inactive Pd(0) state, which may then aggregate into nanoparticles, leading to a loss of catalytic activity. nih.gov This has been observed in cycloisomerization reactions and can be triggered by additives like triethylamine. nih.gov

Formation of Inactive Dimers or Clusters: The active mononuclear catalyst species might form inactive multinuclear complexes. mdpi.com

Product Inhibition: The chiral amine product may bind strongly to the catalyst, preventing it from participating in further catalytic cycles. mdpi.com

Kinetic studies are often employed to probe these deactivation processes. By monitoring the reaction progress over time, kinetic models that account for catalyst deactivation can be developed. mdpi.com For instance, in the asymmetric hydrogenation of acetophenone catalyzed by Ru complexes, a first-order deactivation model successfully described the observed loss in catalyst activity. mdpi.com Identifying the specific cause of deactivation can enable the development of more robust catalysts or modified reaction protocols, such as maintaining oxidative conditions to prevent metal reduction. nih.gov

Organocatalytic and Chiral Auxiliary-Based Methods

Asymmetric Additions to Imine Derivatives for α-Branched Amine Scaffolds

The asymmetric addition of nucleophiles to imine derivatives is a cornerstone strategy for the synthesis of α-branched chiral amines. wiley-vch.denih.gov Imines are generally less electrophilic than their corresponding carbonyl compounds, which can limit the scope of suitable nucleophiles. uwo.ca To overcome this, the imine nitrogen is often functionalized with an electron-withdrawing group (e.g., sulfonyl, phosphinoyl), which increases the electrophilicity of the imine carbon and facilitates nucleophilic attack. wiley-vch.de

This strategy typically involves three steps: formation of the activated imine, nucleophilic addition, and subsequent removal of the activating group to furnish the primary or secondary amine. wiley-vch.de A wide range of organometallic reagents, including organolithium, Grignard, and organozinc reagents, have been successfully added to these activated imines. wiley-vch.deacs.org

The stereochemical outcome of the addition can be controlled by using a chiral auxiliary attached to the imine nitrogen. This substrate-controlled approach is highly reliable for generating α-branched amines with high diastereoselectivity. wiley-vch.de The chiral auxiliary creates a biased facial environment, directing the incoming nucleophile to one side of the imine plane. Alternatively, catalytic asymmetric methods employ a chiral catalyst to control the stereochemistry of the addition of a nucleophile to a prochiral imine. nih.govelsevierpure.com For example, rhodium-catalyzed asymmetric arylation of N-sulfonylimines has been developed to produce chiral diarylmethylamines with high enantioselectivity. rsc.org The development of these methods has provided access to a diverse array of chiral amine structures that are prevalent in pharmaceuticals and natural products. acs.org

Application of Chiral Sulfinimines in Enantioselective Amine Synthesis

The use of chiral N-sulfinyl imines (sulfinimines) is one of the most versatile and reliable methods for the asymmetric synthesis of chiral amines. wikipedia.org This approach utilizes a chiral sulfinamide, most commonly (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), as a chiral source. yale.edunih.gov The sulfinamide is condensed with a ketone, such as 1-(methylthio)propan-2-one, to form a chiral N-sulfinyl ketimine. researchgate.net

The N-sulfinyl group serves multiple critical functions:

Chiral Director: It acts as a powerful stereodirecting group, controlling the facial approach of a nucleophile to the imine carbon. wikipedia.org The stereochemical outcome is highly predictable, often explained by a chair-like transition state model where the nucleophile attacks from the less sterically hindered face.

Activating Group: The electron-withdrawing nature of the sulfinyl group enhances the electrophilicity of the imine. researchgate.net

Protecting Group: It protects the amine functionality and stabilizes the resulting nitrogen anion after addition, preventing racemization of the newly formed stereocenter. wikipedia.org

A wide variety of nucleophiles, including Grignard reagents, organolithiums, and enolates, can be added to N-sulfinyl imines with high diastereoselectivity. researchgate.netnih.gov After the addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to afford the free chiral amine with high enantiomeric purity. wikipedia.orgnih.gov This methodology has been extensively applied to the synthesis of complex bioactive molecules and N-heterocycles. rsc.orgtemple.edu The commercial availability of both enantiomers of tert-butanesulfinamide makes this method highly practical for accessing either enantiomer of the target amine. yale.edunih.gov

| Sulfinimine Precursor | Nucleophile | Diastereomeric Ratio (dr) | Product Configuration | Reference |

| (R)-N-sulfinyl ketimine | Grignard Reagent | >95:5 | (S)-amine | researchgate.net |

| (R)-sulfinimine | Pyrrolidinyl-derived enolate | 10:1 | (S,S)-β-amino amide | acs.org |

| N-tert-butanesulfinimine | Allyl bromide / Indium | >99:1 | (R)-homoallylic amine | nih.gov |

Stereoselective N-Alkylation Protocols for Sulfur-Containing Amines

Direct stereoselective N-alkylation presents an alternative and convergent route to chiral amines. For sulfur-containing amines, specific protocols have been developed that address the challenges associated with this functional group.

One notable method is the ruthenium-catalyzed N-alkylation of amines with alcohols via a "hydrogen borrowing" or "hydrogen transfer" strategy. rsc.org In this process, the alcohol is first dehydrogenated by the ruthenium catalyst to form an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the ruthenium hydride species generated in the first step. This approach is atom-economical, with water being the only byproduct. An efficient ruthenium-catalyzed method has been developed specifically for the direct N-alkylation of sulfur-containing amines with alcohols, demonstrating broad substrate scope under base-free conditions. rsc.org

Organocatalysis also offers powerful tools for stereoselective alkylation. An enantioselective S-alkylation of sulfenamides has been reported using chiral pentanidium catalysts. nih.govresearchgate.net While this method primarily forms a chiral sulfur center in sulfilimines, it showcases a strategy for selective alkylation in sulfur-nitrogen containing compounds. nih.gov The reaction proceeds with high chemoselectivity for the sulfur atom over the nitrogen and achieves high enantioselectivity under mild conditions. nih.govresearchgate.net Such strategies, focused on selective bond formation in the presence of multiple reactive sites, are crucial for the modular synthesis of complex chiral molecules.

Convergent and Stereodivergent Synthetic Pathways

Modern synthetic planning often employs convergent strategies, where different fragments of a complex molecule are synthesized separately and then joined together late in the sequence. This approach is generally more efficient than a linear synthesis. For chiral molecules, stereodivergent synthesis offers a powerful advantage, allowing access to any possible stereoisomer of a product by selectively tuning the catalysts or reagents, rather than changing the starting materials. For instance, by simply switching from an (R)-configured catalyst to its (S)-enantiomer, one can often invert the stereochemistry of the final product. nih.gov

Multicomponent Reactions for Direct Enantioselective Access

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.orgnih.gov Developing enantioselective MCRs provides a particularly rapid route to complex chiral molecules from simple precursors.

While a specific MCR for this compound is not prominently documented, established MCRs for chiral amine synthesis could be adapted.

The Strecker Reaction: This classic MCR combines a ketone (or aldehyde), an amine, and a cyanide source to produce an α-amino nitrile, which can then be hydrolyzed to an α-amino acid or reduced to a 1,2-diamine. An asymmetric variant using 1-(methylthio)propan-2-one, a source of ammonia, and trimethylsilyl (B98337) cyanide, catalyzed by a chiral organocatalyst (e.g., a thiourea (B124793) or squaramide), could theoretically provide a chiral α-amino nitrile intermediate en route to the target amine.

The Petasis (Borono-Mannich) Reaction: This MCR involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.gov Its application here is less direct but highlights the power of MCRs in amine synthesis.

L-proline has been shown to be an effective organocatalyst in MCRs for producing chiral heterocycles like thiopyrans, demonstrating that simple, readily available catalysts can induce stereoselectivity in complex transformations. mdpi.com

Table 2: L-Proline Catalyzed Multicomponent Synthesis of Chiral Thiopyrans

This table shows the results of a three-component reaction between an aromatic aldehyde, malononitrile, and a thione, catalyzed by L-proline, to produce enantiomerically enriched thiopyrans. mdpi.com

| Aldehyde (Ar) | Thione | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-ClC₆H₄ | Thiocyclopentanone | 75 | 90 |

| 4-CH₃OC₆H₄ | Thiocyclopentanone | 70 | 85 |

| C₆H₅ | Thiochroman-4-one | 80 | 92 |

| 4-NO₂C₆H₄ | Thiochroman-4-one | 85 | 95 |

Reaction conditions: Aldehyde, malononitrile, thione, and L-proline (10 mol%) in ethanol. Data sourced from a study on asymmetric synthesis of pyrans and thiopyrans. mdpi.com

Strategic Combinations of Catalytic Systems

Complex chemical transformations can be achieved with high selectivity by strategically combining different types of catalysts in a single pot (cooperative catalysis) or in a sequential manner (cascade or tandem catalysis). This approach allows for reactions that would be difficult or impossible using a single catalytic system. For example, a reaction could involve the combination of an organocatalyst and a transition-metal catalyst, or an organocatalyst and a biocatalyst (enzyme).

A potential combined catalytic strategy for this compound could involve a two-step cascade:

Organocatalytic Conjugate Addition: A chiral amine catalyst could facilitate the asymmetric Michael addition of methanethiol (B179389) to acrolein (propenal). This would form a chiral aldehyde intermediate, 3-(methylthio)propanal.

Asymmetric Amination: The crude aldehyde from the first step could then be subjected to an asymmetric amination reaction. This might involve a transaminase enzyme or a transition-metal catalyst with a chiral ligand to convert the aldehyde directly into the target (R)-amine with high enantiopurity.

This combination of catalytic systems leverages the strengths of each catalyst to build the final molecule's structure and stereochemistry in a highly controlled and efficient manner.

Advanced Spectroscopic and Structural Characterization of R 1 Methylthio Propan 2 Amine and Derivatives

Chiroptical Spectroscopy for Absolute Configuration Confirmation (e.g., ECD, ORD)

Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules like (R)-1-(methylthio)propan-2-amine. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such powerful, non-destructive techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light.

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. For this compound, the chromophores present, namely the sulfur atom and the amino group, are expected to give rise to ECD signals in the UV region. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for correlating the experimentally observed ECD spectrum with the absolute configuration. The predicted ECD spectrum for the (R)-enantiomer would be a mirror image of that for the (S)-enantiomer.

ORD, on the other hand, measures the variation of the angle of optical rotation with the wavelength of plane-polarized light. chemsrc.com The shape of the ORD curve, particularly in the vicinity of an absorption band (anomalous dispersion), is characteristic of the molecule's stereochemistry. A plain ORD curve, observed at wavelengths far from absorption maxima, can confirm the presence of chirality, while a Cotton effect in the ORD spectrum provides more detailed structural information.

| Technique | Principle | Expected Application for this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. | Confirmation of the (R) absolute configuration by comparing the experimental spectrum with theoretical calculations. The sign of the Cotton effects associated with the n -> σ* transitions of the thioether and amine groups would be stereodeterminative. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. chemsrc.com | Complementary to ECD, the ORD spectrum would exhibit a Cotton effect corresponding to the electronic transitions, providing further evidence for the absolute configuration. |

High-Resolution Vibrational and Electronic Spectroscopy for Molecular Structure

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region, while the C-S stretching vibration, which is often weak, is anticipated in the 600-800 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the C-S and S-CH₃ vibrations. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule.

Electronic spectroscopy (UV-Vis) is sensitive to the electronic transitions within the molecule. The thioether and amine chromophores in this compound are expected to exhibit absorption maxima in the deep UV region, corresponding to n -> σ* transitions.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3300 - 3500 | FT-IR |

| C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | FT-IR |

| C-N Stretch | 1020 - 1250 | FT-IR |

| C-S Stretch | 600 - 800 | FT-IR, Raman |

| S-CH₃ Stretch | 650 - 750 | Raman |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Analysis

Advanced NMR techniques are paramount for the complete structural and stereochemical assignment of this compound. While standard ¹H and ¹³C NMR provide basic structural information, more sophisticated methods are required for unambiguous stereochemical analysis.

¹H NMR spectroscopy would show distinct signals for the protons of the methylthio group, the methylene group adjacent to the sulfur, the methine proton at the chiral center, and the methyl group attached to the chiral center. The chemical shifts and coupling constants would provide valuable connectivity information.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the chemical shifts of all carbon atoms in the molecule, including the chiral center.

For stereochemical analysis, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed on chiral derivatives or in the presence of a chiral solvating agent. These experiments detect through-space interactions between protons, which can help to establish the relative stereochemistry in derivatives. Furthermore, the use of chiral shift reagents can induce diastereomeric differentiation in the NMR spectra of enantiomers, allowing for their distinction and the determination of enantiomeric purity.

| Nucleus | Expected Chemical Shift (ppm) | Key Correlations (2D NMR) |

| ¹H | ||

| -S-CH₃ | ~2.1 | HMBC to C of CH₂ |

| -CH₂ -S- | ~2.5 - 2.8 | COSY to CH; HMBC to S-CH₃ and C of CH |

| -CH (NH₂) | ~3.0 - 3.3 | COSY to CH₂ and CH₃ |

| -CH-CH₃ | ~1.1 - 1.3 | COSY to CH |

| -NH₂ | Variable | |

| ¹³C | ||

| -S-C H₃ | ~15 | |

| -C H₂-S- | ~40 | |

| -C H(NH₂) | ~50 | |

| -CH-C H₃ | ~20 |

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. For a liquid compound like this compound, this necessitates the formation of a crystalline derivative or a co-crystal.

The formation of a salt with a chiral acid, such as tartaric acid or a camphor-sulfonic acid, is a common strategy. The resulting diastereomeric salt may crystallize, allowing for the determination of the crystal structure. The known absolute configuration of the chiral acid then allows for the unambiguous assignment of the absolute configuration of the amine.

Computational and Theoretical Chemistry Studies of R 1 Methylthio Propan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be essential to elucidate the electronic structure of (R)-1-(methylthio)propan-2-amine. These calculations could determine key properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. Such data provides insights into the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. Energetics calculations would involve determining the relative energies of different conformers to identify the most stable three-dimensional structure of the molecule.

A representative data table from such a study might look like this:

| Computational Method | Basis Set | Property | Calculated Value |

| DFT (B3LYP) | 6-31G | HOMO Energy | Data not available |

| DFT (B3LYP) | 6-31G | LUMO Energy | Data not available |

| DFT (B3LYP) | 6-31G* | Dipole Moment | Data not available |

| MP2 | cc-pVTZ | Relative Conformational Energy | Data not available |

Theoretical Modeling of Reaction Mechanisms and Transition States in Asymmetric Synthesis

Theoretical modeling is a powerful tool to investigate the mechanisms of asymmetric synthesis leading to this compound. By mapping the potential energy surface of the reaction, computational chemists can identify the structures of transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a rationale for the observed stereoselectivity. For instance, modeling the reduction of a precursor imine with a chiral catalyst would involve locating the transition states for the formation of both the (R) and (S) enantiomers and comparing their relative energies to predict the major product.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the conformational landscape of this compound in different solvent environments. MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior. This would be crucial for understanding how the solvent influences the preferred conformation of the molecule through explicit solvent-solute interactions. Such studies are important as the conformation of a chiral molecule can significantly impact its reactivity and interactions with other chiral molecules.

Prediction of Stereoselectivity and Enantiomeric Excess through Computational Methods

Building upon the theoretical modeling of reaction mechanisms, computational methods can be used to predict the stereoselectivity and enantiomeric excess (ee) of a reaction that produces this compound. The predicted ee can be calculated from the difference in the free energies of the transition states leading to the (R) and (S) enantiomers (ΔΔG‡). A larger energy difference corresponds to a higher predicted ee. These predictions can guide the selection of catalysts and reaction conditions to optimize the synthesis of the desired enantiomer.

An illustrative data table for such a prediction might be:

| Reaction | Catalyst | ΔG‡ (R) (kcal/mol) | ΔG‡ (S) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Imine Reduction | Chiral Catalyst A | Data not available | Data not available | Data not available | Data not available |

| Imine Reduction | Chiral Catalyst B | Data not available | Data not available | Data not available | Data not available |

Analysis of Non-Covalent Interactions and Chiral Recognition Phenomena

The chiral recognition of this compound by other chiral molecules, such as chiral stationary phases in chromatography or chiral resolving agents, is governed by non-covalent interactions. Computational methods can be used to analyze these interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions. By modeling the diastereomeric complexes formed between the (R) and (S) enantiomers of 1-(methylthio)propan-2-amine and a chiral selector, the differences in their binding energies can be calculated. This provides a molecular-level understanding of the chiral recognition process.

Emerging Research Directions and Future Outlook

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The chemical industry is increasingly focusing on environmentally friendly synthetic routes. For compounds like (R)-1-(methylthio)propan-2-amine, this translates to developing processes that minimize waste, reduce the use of hazardous reagents, and improve atom economy. sciencedaily.com Key areas of development include:

Catalytic Hydrogen Borrowing: This atom-economical approach for forming C-N bonds, also known as hydrogen auto-transfer, is a prime example of green chemistry as it typically produces only water as a byproduct. rsc.org It avoids the need for external hydrogen sources by utilizing the alcohol reactant as a hydrogen donor. rsc.org

Bio-based Feedstocks: Researchers are exploring the use of renewable resources for synthesizing amines. Converting biomass-derived alcohols and other functionalized molecules into valuable amines is a significant step towards sustainable chemical production. rsc.org

Amine-Catalyzed Sulfurization: Recent studies have shown that isothiocyanates can be synthesized more sustainably through the amine-catalyzed sulfurization of isocyanides with elemental sulfur. digitellinc.com This method avoids highly toxic reagents like thiophosgene and carbon disulfide, which are traditionally used. digitellinc.com

Metal-Free Synthesis: The development of metal-free synthetic protocols is a significant goal in green chemistry. For instance, an iodine-mediated reaction between sodium sulfinates and various amines provides a practical and cost-effective method for creating S-N bonds at room temperature. nih.gov

These green chemistry approaches are not only environmentally beneficial but also often lead to more efficient and cost-effective manufacturing processes.

Integration of Artificial Intelligence and Machine Learning in Catalyst Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing catalyst design and the prediction of reaction outcomes, moving the field away from traditional trial-and-error methods. dicp.ac.cnresearchgate.net For the synthesis of this compound, these technologies offer the potential to:

Predict Stereoselectivity: Machine learning models are being developed to quantitatively predict the enantioselectivity of chemical reactions. arxiv.orgresearchgate.netarxiv.org By analyzing vast datasets of reactions, these models can identify the key molecular features of catalysts and substrates that lead to high stereoselectivity. arxiv.orgbohrium.com This is particularly valuable for complex chiral molecules.

Accelerate Catalyst Discovery: AI-powered systems can screen vast numbers of potential catalysts and reaction conditions, significantly speeding up the discovery of new and more efficient synthetic routes. dicp.ac.cn These systems can integrate automated synthesis, characterization, and optimization, leading to more accurate and reproducible data. dicp.ac.cn

Generative Models for Novel Catalysts: Advanced AI techniques, such as generative models, can propose entirely new catalyst structures that may not have been conceived through traditional methods. dicp.ac.cn By integrating computational chemistry approaches like density functional theory (DFT), these models can verify the potential efficacy of the proposed catalysts. digitellinc.com

Optimize Reaction Conditions: ML algorithms can optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and enantioselectivity. This data-driven approach can lead to more robust and efficient synthetic processes. researchgate.net

The integration of AI and ML is expected to provide a blueprint for a more automated and intelligent paradigm in catalysis research, unlocking unprecedented efficiency in the development of complex molecules. dicp.ac.cn

Mechanistic Investigations of Novel Sulfur-Amine Reactivities

A deeper understanding of the fundamental reaction mechanisms involving sulfur and amine functionalities is crucial for developing novel synthetic methods. Current research is focused on exploring new reactivities and elucidating the intricate pathways of these transformations.

Gas-Phase Reactions: Studies on the gas-phase reactions of sulfur with amines have revealed novel pathways for the synthesis of thiazoles. rsc.org These investigations show that dehydrogenation of amines leads to the formation of imines, which then react with sulfur. rsc.org

Organocatalysis: The role of sulfur in organocatalysis, particularly in N-heterocyclic carbene (NHC) catalysis, is an active area of research. For example, the thiazolium ring in thiamine, a derivative of which is an NHC, plays a crucial role in the stability of key reaction intermediates. researchgate.net

Reactions with Sulfur Dioxide: The reactions of amine oxides and hydroxylamines with sulfur dioxide are being investigated to understand the formation of sulfamic acids and other sulfur-containing compounds. researchgate.net These studies often reveal complex free-radical mechanisms. researchgate.net

Primary Amine and Sulfur Reactions: Research into the reactions between primary amines and elemental sulfur has shown that the products can vary depending on the reaction conditions, leading to N-substituted thioamides or amidines. acs.orgbohrium.com Understanding these competing pathways is essential for controlling the reaction outcome.

These mechanistic studies provide the fundamental knowledge needed to design new catalysts and reaction conditions for the selective synthesis of sulfur-containing amines.

Exploration of Bio-Inspired Synthetic Strategies beyond Current Biocatalysis

Nature provides a rich source of inspiration for the development of new synthetic strategies. Bio-inspired catalysis aims to mimic the high efficiency and selectivity of enzymes to create novel synthetic methods.

Enzyme Mimics: Researchers are developing chiral primary-tertiary diamines that act as functional and mechanistic mimics of aldolase enzymes. researchgate.net These catalysts have shown broad scope in various organic reactions. researchgate.net

Ene-Reductases for Chiral Thioether Synthesis: Ene-reductases (EREDs) are being applied to the synthesis of chiral thioethers through radical-mediated C-C bond formation. nih.govacs.org This biocatalytic strategy offers a route to enantiomerically enriched thioethers, a class of compounds for which biocatalytic methods are less developed compared to chiral alcohols and amines. nih.govacs.org

Bioinspired Cooperative Catalysis: Laccase/DDQ systems are being used as bioinspired cooperative catalysts for the synthesis of sulfur-containing heterocycles in aqueous media under aerobic conditions. researchgate.net This approach is environmentally friendly and avoids the use of toxic transition metals. researchgate.net

While biocatalysis with enzymes is well-established, these bio-inspired approaches that go beyond using whole enzymes offer new avenues for creating highly selective and sustainable synthetic methodologies.

Addressing Challenges in Stereoselective Synthesis of Sulfur-Containing Chiral Amines

The stereoselective synthesis of molecules containing both a chiral amine and a sulfur atom presents unique challenges due to the potential for catalyst poisoning by sulfur and the difficulty in controlling stereochemistry at multiple centers. nih.govacs.org Overcoming these hurdles is a key focus of current research.

Catalytic Enantioselective Transformations: Developing efficient catalytic methods for the asymmetric synthesis of sulfur stereogenic centers is a major goal. acs.orgnih.gov While catalytic enantioselective oxidation of prochiral thioethers is well-developed, other transformations are still emerging. acs.orgnih.gov

Chiral Ligand Development: The design of new chiral ligands is essential for transition metal-catalyzed asymmetric synthesis. Chiral thioether-based ligands have shown promise as useful tools in modern asymmetric synthesis. rsc.orgscilit.com

Control of Multiple Stereocenters: For molecules with multiple stereogenic centers, such as those with both point and axial chirality, developing methods for catalyst-controlled stereodivergent synthesis is a significant challenge. nih.govclemson.edu This requires catalysts that can selectively form one stereoisomer over all others.

Modular Synthetic Protocols: The development of modular synthetic approaches allows for the flexible and stereocontrolled synthesis of complex chiral amines. For example, the use of Ellman sulfinamide as a chiral auxiliary enables the sequential and highly diastereoselective formation of contiguous α-amino chiral carbons. nih.gov

Enantioselective C-S and C-N Bond Formation: The simultaneous or sequential enantioselective formation of both C-S and C-N bonds is a formidable challenge. Recent advances in enantioselective C-N bond-forming cross-coupling reactions and thiolative functionalization of alkenes are paving the way for more efficient syntheses of these complex molecules. nih.govclemson.edunih.govresearchgate.net

The following table summarizes key research findings in the emerging directions for the synthesis of chiral sulfur-containing amines:

| Research Area | Key Findings |

| Sustainable Synthesis | Development of hydrogen borrowing techniques and use of bio-based feedstocks to reduce waste and environmental impact. rsc.org |

| AI in Catalysis | Machine learning models can predict enantioselectivity with high accuracy, accelerating the discovery of new catalysts. arxiv.orgresearchgate.net |

| Mechanistic Studies | Elucidation of novel reaction pathways in sulfur-amine chemistry, leading to new synthetic methods. rsc.orgresearchgate.net |

| Bio-Inspired Strategies | Application of ene-reductases and enzyme mimics for the highly selective synthesis of chiral thioethers. researchgate.netnih.govacs.org |

| Stereoselective Challenges | Design of new chiral ligands and modular synthetic protocols to control stereochemistry in complex molecules. rsc.orgscilit.comnih.gov |

Q & A

Basic Research Questions

Q. What enzymatic strategies are effective for synthesizing (R)-1-(methylthio)propan-2-amine with high enantiomeric excess (ee)?

- Methodological Answer : Transaminase (TA)-mediated asymmetric reductive amination is a primary approach. Coupled enzyme systems, such as ω-transaminases with pyruvate-reducing lactate dehydrogenase (LDH) and NADH-regenerating glucose dehydrogenase (GDH), enhance cofactor recycling and yield. For example, immobilized ω-transaminase reactors (IMERs) enable continuous bioconversion, achieving up to 60% yield and 84% ee for structurally similar (R)-configured amines using isopropylamine as an amino donor . Kinetic resolution via lipases is limited to 50% yield, making TA-based cascades preferable .

Q. How can enantiomeric purity of this compound be accurately determined?

- Methodological Answer : Derivatization with chiral reagents followed by chromatographic separation is critical. For instance, Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine can be used to derivatize the amine, enabling enantiomer separation via achiral HPLC or UPLC. Offline analysis of ee values ensures precision, as demonstrated in IMER-based syntheses of related compounds .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies the methylthio group’s chemical environment, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Chiral chromatography or circular dichroism (CD) can confirm stereochemical purity. PubChem-derived InChI and SMILES strings provide reference data for structural validation .

Advanced Research Questions

Q. How can transaminase-coupled systems be optimized to address co-product inhibition and low yields?

- Methodological Answer : Multi-enzyme cascades (e.g., alcohol dehydrogenase (ADH) + amine dehydrogenase (AmDH)) coupled with cofactor-regenerating enzymes (e.g., formate dehydrogenase) improve efficiency. Design of Experiments (DoE) optimizes parameters like pH, temperature, and donor concentration. For example, a five-enzyme system achieved near-quantitative yields of (R)-amines by minimizing ketone byproduct accumulation .

Q. What factors explain contradictory data on ω-transaminase substrate specificity for (R)-configured amines?

- Methodological Answer : Discrepancies arise from variations in enzyme sources, donor substrates, and reaction conditions. For instance, ATA-117 (an (R)-selective ω-TA) shows divergent activity with different amino donors (e.g., isopropylamine vs. alanine). Systematic substrate screening and molecular docking studies can clarify steric and electronic interactions influencing specificity .

Q. How does the methylthio substituent influence the compound’s reactivity in derivatization or downstream applications?

- Methodological Answer : The methylthio group’s electron-donating properties enhance nucleophilicity at the amine, facilitating reactions like acylation or Schiff base formation. Comparative studies of sulfanyl analogs (methyl, ethyl, phenyl) reveal that steric bulk from larger substituents (e.g., ethyl) reduces reaction rates, while aromatic groups (e.g., phenyl) may introduce π-π interactions in biological targets .

Q. What experimental design principles mitigate challenges in scaling up biocatalytic synthesis?

- Methodological Answer : Immobilization techniques (e.g., covalent attachment to epoxy monolithic silica) enhance enzyme stability and reusability in flow reactors. Statistical tools like DoE identify critical variables (e.g., donor-to-substrate ratio, residence time) for scalability. For example, IMERs achieved 29–60% conversion in continuous flow for related amines, demonstrating feasibility for gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.